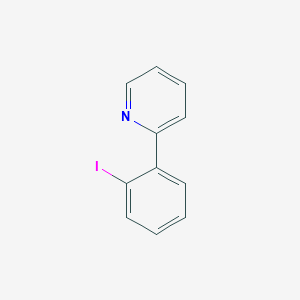

2-(2-Iodophenyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H8IN |

|---|---|

Molecular Weight |

281.09 g/mol |

IUPAC Name |

2-(2-iodophenyl)pyridine |

InChI |

InChI=1S/C11H8IN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H |

InChI Key |

HMNMKCFTSAKOQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=N2)I |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Iodophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Iodophenyl)pyridine, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and novel materials. This document details its chemical and physical properties, provides insights into its synthesis, and explores its applications. The information is presented to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and organic synthesis.

Chemical and Physical Properties

This compound, with the CAS Number 897440-10-7 , is a substituted biphenyl derivative where a pyridine ring is attached to an iodinated phenyl ring at the ortho position.[1][2] This structure makes it a versatile building block for various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 897440-10-7 | [1][2] |

| Molecular Formula | C₁₁H₈IN | [1][2] |

| Molecular Weight | 281.09 g/mol | [2] |

| Physical State | Liquid | [1] |

| Boiling Point (Predicted) | 344.2 ± 25.0 °C | [3] |

| Density (Predicted) | 1.653 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.93 ± 0.12 | [3] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [1] |

Spectroscopic Data (Reference Data)

2.1. NMR Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic signals for both the pyridine and the iodophenyl rings.

-

¹H NMR: The spectrum of the parent compound, 2-phenylpyridine, shows signals in the aromatic region, typically between δ 7.0 and 8.7 ppm.[4] For this compound, the protons on both rings will exhibit complex splitting patterns due to spin-spin coupling. The protons on the pyridine ring will likely appear at δ 8.7 (H6), δ 7.7 (H4), δ 7.2 (H5), and δ 7.8 (H3). The protons on the iodophenyl ring will be shifted due to the presence of the iodine atom and the other ring.

-

¹³C NMR: The ¹³C NMR spectrum of pyridine shows signals at δ 150.3 (C2, C6), δ 124.2 (C3, C5), and δ 136.4 (C4).[5] In this compound, the carbon attached to the iodine will have a characteristic low-field shift. The other carbons of both rings will appear in the aromatic region, with their exact shifts influenced by the electronic effects of the substituents.

2.2. IR Spectroscopy

The infrared spectrum of this compound will display characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the aromatic rings. The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. Analysis of the FTIR spectra of similar compounds like 2-phenylpyridine can aid in the interpretation of the spectrum.[6]

2.3. Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 281. The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom. Fragmentation patterns would likely involve the loss of iodine and cleavage of the bond between the two aromatic rings. For comparison, the mass spectrum of the related compound 3-(2-Iodophenyl)pyridine has been reported.[7]

Synthesis

The primary synthetic route to this compound and its derivatives is through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

3.1. Suzuki-Miyaura Cross-Coupling

This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this can be achieved by coupling 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) with 2-iodophenylboronic acid, or by coupling a 2-pyridylboronic acid derivative with a dihalo-benzene (e.g., 1,2-diiodobenzene or 1-bromo-2-iodobenzene).

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Halopyridines

-

Reaction Setup: To a flame-dried Schlenk flask, add the 2-halopyridine (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq.) or K₂CO₃.

-

Solvent: Add a suitable solvent system, such as a mixture of toluene and ethanol, or dioxane and water.

-

Reaction Conditions: The reaction mixture is typically degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to afford the desired 2-arylpyridine.

Logical Workflow for Suzuki-Miyaura Coupling

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-(2'-iodophenyl)pyridine CAS#: 897440-10-7 [m.chemicalbook.com]

- 4. 2-Phenylpyridine(1008-89-5) 1H NMR spectrum [chemicalbook.com]

- 5. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 6. Ftir and Laser Raman Spectroscopic Investigations on 2-and 4-Phenylpyridine : Oriental Journal of Chemistry [orientjchem.org]

- 7. 3-(2-Iodophenyl)pyridine | C11H8IN | CID 101248433 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Iodophenyl)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Iodophenyl)pyridine is a substituted biphenyl derivative that holds significant interest within the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to an iodinated phenyl group, provides a versatile scaffold for the development of novel compounds with tailored biological activities and photophysical properties. The presence of the iodine atom makes it a key building block for cross-coupling reactions, enabling the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its potential applications in drug discovery and development.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₈IN | [1] |

| Molecular Weight | 281.09 g/mol | [1][2] |

| Appearance | Liquid | |

| Boiling Point (predicted) | 344.2 ± 25.0 °C | [1] |

| Density (predicted) | 1.653 ± 0.06 g/cm³ | [1] |

| pKa (predicted) | 3.93 ± 0.12 | [1] |

| Storage Temperature | 2-8°C |

Solubility: Specific solubility data in various organic solvents is not extensively reported. However, based on its structure, it is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, characteristic spectral features can be inferred from data on closely related compounds such as 2-phenylpyridine and other 2-arylpyridines.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring will likely appear as distinct multiplets, with the proton ortho to the nitrogen atom appearing at the most downfield chemical shift. The protons on the iodophenyl ring will also exhibit characteristic multiplet patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for the eleven carbon atoms of the molecule. The carbon atom attached to the iodine will have a characteristic chemical shift, and the carbons of the pyridine ring will show distinct signals, with the carbon atom ortho to the nitrogen appearing at a downfield chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (in the region of 1400-1600 cm⁻¹), and C-I stretching (typically below 600 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (281.09 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom. Fragmentation patterns will likely involve cleavage of the bond between the two aromatic rings.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This method involves the palladium-catalyzed cross-coupling of a pyridine-based boronic acid or ester with a di-iodinated benzene derivative or the coupling of 2-iodopyridine with a boronic acid derivative of iodobenzene.

Workflow for Suzuki-Miyaura Coupling:

Caption: Suzuki-Miyaura Synthesis Workflow

Detailed Methodology:

-

Reaction Setup: To a reaction vessel, add (2-iodophenyl)boronic acid (1.2 equivalents), 2-bromopyridine (1.0 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to remove oxygen.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Reactivity: The Heck Coupling Reaction

This compound can serve as a substrate in palladium-catalyzed Heck coupling reactions, where the carbon-iodine bond is reactive towards coupling with alkenes.

Workflow for Heck Coupling Reaction:

Caption: Heck Coupling Reaction Workflow

Detailed Methodology:

-

Reaction Setup: In a reaction flask, combine this compound (1.0 equivalent), the desired alkene (1.5 equivalents), a palladium catalyst such as palladium(II) acetate (0.05 equivalents), a phosphine ligand like triphenylphosphine (0.1 equivalents), and a base such as triethylamine (2.0 equivalents).

-

Solvent: Add a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Inert Atmosphere: De-gas the reaction mixture and place it under an inert atmosphere.

-

Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and monitor for completion.

-

Workup and Purification: Follow a similar workup and purification procedure as described for the Suzuki-Miyaura coupling to isolate the desired coupled product.

Applications in Drug Development

The pyridine moiety is a common feature in many FDA-approved drugs due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties. The 2-phenylpyridine scaffold, in particular, is a privileged structure in medicinal chemistry. The introduction of an iodine atom, as in this compound, provides a reactive handle for further chemical modifications, making it a valuable building block in the synthesis of complex molecules for drug discovery programs.

Logical Relationship in Drug Discovery:

Caption: Drug Discovery Workflow

The ability to readily functionalize the this compound core allows for the systematic exploration of structure-activity relationships (SAR), a critical process in lead optimization. The resulting derivatives can be screened for a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and materials science. While some of its physical properties are currently based on predictions, its chemical reactivity is well-defined by established cross-coupling methodologies. The protocols and workflows outlined in this guide provide a solid foundation for researchers and scientists to utilize this compound in the synthesis of novel and potentially bioactive molecules. Further experimental investigation into its physical properties and the development of specific, high-yielding synthetic routes will undoubtedly enhance its utility in various scientific endeavors.

References

An In-Depth Technical Guide to the Synthesis of 2-(2-Iodophenyl)pyridine from 2-Aminopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and efficient two-step synthetic pathway for the preparation of 2-(2-Iodophenyl)pyridine, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the conversion of readily available 2-aminopyridine to 2-bromopyridine via a Sandmeyer-type reaction, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 2-iodophenylboronic acid. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid in its successful implementation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound from 2-aminopyridine is most effectively achieved through a two-step process. A direct conversion is challenging; therefore, a more reliable approach involves the initial transformation of the amino group into a more versatile halide, which can then participate in a carbon-carbon bond-forming reaction.

Step 1: Diazotization and Bromination (Sandmeyer-Type Reaction)

2-Aminopyridine is first converted to an intermediate diazonium salt, which is subsequently reacted with a bromide source to yield 2-bromopyridine. This classic and high-yielding transformation provides the necessary halo-pyridine intermediate for the subsequent cross-coupling reaction.

Step 2: Suzuki-Miyaura Cross-Coupling

The synthesized 2-bromopyridine is then coupled with 2-iodophenylboronic acid using a palladium catalyst. This powerful cross-coupling reaction forms the desired biaryl linkage, yielding the final product, this compound.

The overall synthetic workflow is depicted in the following diagram:

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromopyridine

This procedure is adapted from a reliable Organic Syntheses protocol, known for its high yield and scalability.[1]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Aminopyridine | 94.12 | 150 g | 1.59 |

| Hydrobromic Acid (48%) | 80.91 | 790 mL | ~7 |

| Bromine | 159.81 | 240 mL | 4.7 |

| Sodium Nitrite | 69.00 | 275 g | 4.0 |

| Sodium Hydroxide | 40.00 | 600 g | 15 |

| Water | 18.02 | 400 mL + 600 mL | - |

| Diethyl Ether | 74.12 | 4 x 250 mL | - |

| Potassium Hydroxide (solid) | 56.11 | 100 g | - |

Procedure:

-

In a 5-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add 790 mL of 48% hydrobromic acid.

-

Cool the flask in an ice-salt bath to between -10°C and -5°C.

-

Slowly add 150 g (1.59 moles) of 2-aminopyridine over approximately 10 minutes, maintaining the temperature below 0°C.

-

While keeping the temperature at 0°C or lower, add 240 mL (4.7 moles) of bromine dropwise. The mixture will thicken as a yellow-orange perbromide forms.[1]

-

Prepare a solution of 275 g (4.0 moles) of sodium nitrite in 400 mL of water. Add this solution dropwise over 2 hours, ensuring the temperature is strictly maintained at 0°C or below.[1]

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Prepare a solution of 600 g (15 moles) of sodium hydroxide in 600 mL of water and add it to the reaction mixture at a rate that keeps the temperature below 20-25°C.

-

Transfer the mixture to a separatory funnel and extract with four 250 mL portions of diethyl ether.

-

Dry the combined ether extracts over 100 g of solid potassium hydroxide for 1 hour.

-

Filter off the drying agent and remove the diethyl ether by distillation.

-

Purify the crude product by vacuum distillation to yield 2-bromopyridine.

Quantitative Data:

| Product | Boiling Point | Yield |

| 2-Bromopyridine | 74-75°C / 13 mmHg | 86-92%[1] |

Step 2: Synthesis of this compound

This protocol is a representative Suzuki-Miyaura coupling procedure, optimized for the reaction of a 2-halopyridine with an arylboronic acid.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Moles |

| 2-Bromopyridine | 158.01 | 1.58 g | 10 |

| 2-Iodophenylboronic Acid | 247.82 | 3.72 g | 15 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.74 | 244 mg | 0.33 (3.3 mol%) |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 9.77 g | 30 |

| 1,4-Dioxane | 88.11 | 40 mL | - |

| Water | 18.02 | 10 mL | - |

| Ethyl Acetate | 88.11 | - | - |

| Brine | - | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | - |

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.58 g, 10 mmol), 2-iodophenylboronic acid (3.72 g, 15 mmol), and cesium carbonate (9.77 g, 30 mmol).

-

Add Pd(dppf)Cl₂ (244 mg, 0.33 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add 40 mL of 1,4-dioxane and 10 mL of water via syringe.

-

Heat the reaction mixture to 80-100°C and stir vigorously overnight (12-18 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound.

Quantitative Data (Estimated):

| Product | Expected Yield |

| This compound | 70-90% |

Note: The yield is an estimate based on typical Suzuki-Miyaura couplings of similar substrates. Actual yields may vary depending on the precise reaction conditions and purity of reagents.

Reaction Mechanisms

Diazotization and Bromination

The formation of 2-bromopyridine begins with the diazotization of 2-aminopyridine. In the presence of a strong acid (HBr), sodium nitrite is converted to nitrous acid (HONO), which then forms the nitrosonium ion (NO⁺). The amino group of 2-aminopyridine acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and elimination of water leads to the formation of the pyridin-2-yldiazonium ion. This diazonium ion is a key intermediate, and in the presence of excess bromide ions, it undergoes nucleophilic substitution, with the excellent leaving group, nitrogen gas (N₂), being displaced to form 2-bromopyridine.

Figure 2: Simplified mechanism of the Sandmeyer-type reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-bromopyridine, forming a Pd(II) complex.

-

Transmetalation: The 2-iodophenyl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex (the pyridyl and the iodophenyl) couple and are eliminated from the metal center, forming the final product, this compound, and regenerating the Pd(0) catalyst.

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Safety and Handling

-

2-Aminopyridine: Toxic if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Bromine: Highly corrosive and toxic. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, using appropriate gloves and eye protection.

-

Hydrobromic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

-

Sodium Nitrite: Oxidizing agent and toxic. Keep away from combustible materials.

-

Palladium Catalysts: Handle in a fume hood. Avoid inhalation of dust.

-

1,4-Dioxane: Flammable and a suspected carcinogen. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all standard laboratory safety procedures.

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of this compound from 2-aminopyridine. The initial Sandmeyer-type reaction to form 2-bromopyridine is a high-yielding and well-established procedure. The subsequent Suzuki-Miyaura cross-coupling is a versatile and powerful method for the formation of the desired biaryl product. This guide offers detailed protocols and key data to facilitate the successful synthesis of this important chemical intermediate for applications in research and development.

References

An In-depth Technical Guide to 2-(2-Iodophenyl)pyridine for Researchers and Drug Development Professionals

Introduction

2-(2-Iodophenyl)pyridine is a key building block in medicinal chemistry and materials science, valued for its utility in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. Its bifunctional nature, possessing both a pyridine ring and an iodinated phenyl group, allows for the strategic construction of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, synthesis, and applications, with a focus on its relevance to drug discovery and development.

Commercial Availability and Suppliers

This compound is readily available from a number of commercial suppliers. The purity, available quantities, and pricing can vary, and researchers are advised to consider these factors based on their specific experimental needs. A summary of offerings from prominent suppliers is presented below for comparative analysis.

| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities | Price (USD/gram) |

| Sigma-Aldrich (distributor for BLD Pharmatech) | 897440-10-7 | C11H8IN | ≥95% | Custom | Varies |

| Key Organics | 897440-10-7 | C11H8IN | >95% | 0.25 g | ~$6464/g |

| Hoffman Fine Chemicals | 897440-10-7 | C11H8IN | 95% | Custom | Varies |

Note: Pricing is subject to change and may vary based on the quantity purchased and current market conditions. It is recommended to contact the suppliers directly for the most up-to-date information.

Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. A common and effective method involves a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of this compound from 2-bromopyridine and 2-iodophenylboronic acid.

Materials:

-

2-Bromopyridine

-

2-Iodophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodophenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.

-

Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

-

Addition of 2-Bromopyridine: Add 2-bromopyridine (1.0 equivalent) to the reaction mixture via syringe.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Application in Drug Discovery: A Building Block for Biaryl Scaffolds

The primary utility of this compound in drug discovery lies in its role as a precursor for the synthesis of biaryl compounds, a common motif in many biologically active molecules. The iodine atom serves as a handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Experimental Workflow: Suzuki Coupling for Biaryl Synthesis

The following workflow illustrates the use of this compound in a typical Suzuki coupling reaction to generate a more complex biaryl structure, a key step in the synthesis of many pharmaceutical candidates.

Caption: Suzuki coupling workflow using this compound.

Relevance in Signaling Pathways

While direct studies on the interaction of this compound with specific signaling pathways are not extensively documented, the broader class of phenylpyridine-containing molecules has been implicated in the modulation of various cellular signaling cascades. These scaffolds are often found in kinase inhibitors, which target signaling pathways frequently dysregulated in cancer and other diseases. For instance, the phenylpyridine core can serve as a scaffold to which functional groups are attached to achieve specific binding to the ATP-binding pocket of kinases, thereby inhibiting their activity and downstream signaling.

The general logical relationship for the role of such building blocks in drug discovery targeting a signaling pathway is illustrated below.

Caption: Role of building blocks in targeting signaling pathways.

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its commercial availability and well-established reactivity in cross-coupling reactions make it an attractive starting material for the construction of novel compounds with potential therapeutic applications. Further exploration of derivatives of this compound is likely to yield new molecular entities that can modulate key signaling pathways and provide novel therapeutic interventions for a range of diseases.

An In-depth Technical Guide to the Safety and Handling of 2-(2-Iodophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(2-Iodophenyl)pyridine, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of specific toxicological data for this compound, this guide also includes information on the parent compound, pyridine, to provide a more complete safety profile.

Chemical and Physical Properties

This compound is a substituted aromatic heterocyclic compound. Its physical and chemical properties are crucial for its proper handling and storage.

| Property | Value | Source |

| CAS Number | 897440-10-7 | [1] |

| Molecular Formula | C₁₁H₈IN | [1] |

| Molecular Weight | 281.1 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Boiling Point | 344.2 ± 25.0 °C (Predicted) | |

| Density | 1.653 ± 0.06 g/cm³ (Predicted) | |

| Storage Temperature | 2-8°C, Keep in a dark place, sealed in dry conditions. | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Irritation (Category 2) | H315: Causes skin irritation. | GHS07 (Exclamation Mark) | Warning |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | GHS07 (Exclamation Mark) | Warning |

Data specific to this compound.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

Toxicological Information

| Parameter | Value | Species | Route | Source |

| LD50 (Acute Oral) | 891 mg/kg | Rat | Oral | [2] |

| LD50 (Acute Dermal) | 1121 mg/kg | Rabbit | Dermal | [2] |

| PEL (OSHA) | 5 ppm (15 mg/m³) | Human | Inhalation | [2] |

| TLV-TWA (ACGIH) | 5 ppm (15 mg/m³) | Human | Inhalation | [2] |

Health Effects of Pyridine (as a reference):

-

Acute Effects: Inhalation can irritate the respiratory system and affect the central nervous system, causing symptoms like headache, nausea, dizziness, and nervousness.[2][3] It is an irritant to the skin and eyes and can be absorbed systemically.[2][3] Ingestion may lead to liver and kidney damage.[2][3]

-

Chronic Effects: Prolonged exposure can cause damage to the liver, kidneys, and central nervous system.[2][4]

Experimental Protocols

Safe Handling and Personal Protective Equipment (PPE)

A strict adherence to safety protocols is mandatory when handling this compound.

-

Engineering Controls: All work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.[3]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn. Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure. For larger quantities or in case of a potential splash, a chemical-resistant apron is recommended.

-

-

Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3]

Storage and Disposal

-

Storage: Store this compound in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and strong acids.[1] The container should be tightly sealed and properly labeled.

-

Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. Do not pour down the drain.[3]

Spill and Emergency Procedures

-

Small Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for proper disposal. Ventilate the area and clean the spill site thoroughly.

-

Large Spills: Evacuate the area immediately. Contact your institution's environmental health and safety department.

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

-

Visualizations

Workflow for Safe Laboratory Handling

Caption: General workflow for the safe handling of hazardous chemicals.

Logical Workflow for Synthesis via Suzuki-Miyaura Coupling

This compound can be synthesized via a Suzuki-Miyaura cross-coupling reaction. This diagram illustrates the general logical steps involved in such a synthesis.

Caption: Logical workflow for the synthesis of this compound.

References

Determining the Solubility of 2-(2-Iodophenyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2-(2-Iodophenyl)pyridine in common organic solvents. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols and data presentation strategies. These guidelines will enable researchers to generate reliable and comparable solubility data, a critical parameter in drug development, chemical synthesis, and analytical method development.

Introduction

This compound is a substituted pyridine derivative with potential applications in various fields, including medicinal chemistry and materials science. Understanding its solubility in different organic solvents is fundamental for its synthesis, purification, formulation, and biological screening. Solubility dictates the choice of reaction media, crystallization solvents, and delivery vehicles for this compound. This guide outlines standard experimental procedures for quantitatively assessing the solubility of this compound.

Physicochemical Properties of this compound

Based on available information, this compound is a liquid at room temperature.[1] It should be stored in a dark place, sealed in a dry environment, and refrigerated at 2-8°C.[1]

Quantitative Solubility Data

Table 1: Solubility of this compound in Common Organic Solvents at 25°C (Hypothetical Data Template)

| Solvent Class | Solvent | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Alcohols | Methanol | Gravimetric/UV-Vis | ||

| Ethanol | Gravimetric/UV-Vis | |||

| Isopropanol | Gravimetric/UV-Vis | |||

| Ketones | Acetone | Gravimetric/UV-Vis | ||

| Methyl Ethyl Ketone | Gravimetric/UV-Vis | |||

| Esters | Ethyl Acetate | Gravimetric/UV-Vis | ||

| Ethers | Diethyl Ether | Gravimetric/UV-Vis | ||

| Tetrahydrofuran (THF) | Gravimetric/UV-Vis | |||

| Hydrocarbons | Hexane | Gravimetric/UV-Vis | ||

| Toluene | Gravimetric/UV-Vis |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. The choice of method may depend on the expected solubility range and the available analytical instrumentation.

Gravimetric Method

This method is a straightforward and reliable technique for determining solubility, particularly for compounds with moderate to high solubility.

4.1.1. Materials

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed glass vials

4.1.2. Procedure

-

Add an excess amount of this compound to a scintillation vial containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess is ensured when a separate liquid phase of the solute remains after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible filter.

-

Transfer the filtered supernatant to a pre-weighed glass vial.

-

Record the exact weight of the vial with the supernatant.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

The difference in weight gives the mass of the dissolved this compound.

4.1.3. Calculation

-

Solubility ( g/100 mL): (Mass of solute / Volume of supernatant) x 100

-

Solubility (mol/L): (Mass of solute / Molecular weight of solute) / Volume of supernatant in L

UV-Visible Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range. It is particularly useful for determining the solubility of sparingly soluble compounds.

4.2.1. Materials

-

All materials listed for the Gravimetric Method

-

UV-Visible spectrophotometer

-

Quartz cuvettes

4.2.2. Procedure

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute, non-saturated solution of this compound in the solvent of interest. Scan the solution in the UV-Vis spectrophotometer to determine the λmax.

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Prepare and Equilibrate Saturated Solutions: Follow steps 1-6 from the Gravimetric Method procedure (Section 4.1.2).

-

Analyze the Supernatant:

-

Take a precise aliquot of the filtered supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculate the Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Account for the dilution factor to calculate the concentration of the original saturated solution.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not widely published, this guide provides the necessary framework for researchers to determine this crucial parameter. The detailed experimental protocols for the gravimetric and UV-Visible spectrophotometry methods, along with the structured approach to data presentation, will facilitate the generation of accurate and reproducible solubility profiles. This information is invaluable for the effective utilization of this compound in research and development.

References

Unveiling the Solid-State Architecture of 2-(2-Iodophenyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated crystal structure of 2-(2-Iodophenyl)pyridine. Despite its relevance in synthetic chemistry and potential applications in medicinal chemistry and materials science, a definitive, publicly available crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).

This document, therefore, presents a detailed, hypothetical framework for its crystallographic analysis. The methodologies for synthesis, crystallization, and X-ray diffraction, along with the expected structural features, are based on established protocols for analogous compounds. This guide is intended to serve as a robust resource for researchers embarking on the experimental determination of the crystal structure of this compound.

Hypothetical Crystallographic Data

The following table outlines the expected crystallographic data for this compound, presented in a format suitable for publication and comparison.

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₁H₈IN |

| Formula Weight | 281.09 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1020 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.83 |

| Absorption Coefficient (mm⁻¹) | 3.5 |

| F(000) | 544 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Temperature (K) | 100 |

| 2θ range for data collection (°) | 4.0 to 55.0 |

| Reflections collected | 10000 |

| Independent reflections | 2500 |

| R_int | 0.04 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.085 |

| R indices (all data) | R₁ = 0.045, wR₂ = 0.090 |

Experimental Protocols

The successful determination of the crystal structure of this compound hinges on a meticulous experimental approach, from synthesis and crystallization to data collection and structure refinement.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2-Bromopyridine

-

(2-Iodophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

In a round-bottom flask, dissolve 2-bromopyridine (1.0 eq) and (2-iodophenyl)boronic acid (1.2 eq) in a 3:1 mixture of toluene and water.

-

Add potassium carbonate (3.0 eq) to the mixture.

-

De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) as the catalyst system.

-

Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Crystallization

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis.

Recommended Method: Slow Evaporation

-

Dissolve a small amount of purified this compound in a suitable solvent or solvent mixture (e.g., dichloromethane, chloroform, ethanol, or a mixture of hexane and ethyl acetate).

-

Filter the solution through a syringe filter to remove any particulate matter.

-

Transfer the clear solution to a small, clean vial.

-

Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant, cool temperature.

-

Monitor the vial for the formation of single crystals over several days to weeks.

X-ray Diffraction Analysis

Data Collection:

-

Select a suitable single crystal and mount it on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

-

Collect diffraction data using a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a Mo Kα or Cu Kα radiation source.

-

Perform a series of scans to cover a significant portion of the reciprocal space.

Structure Solution and Refinement:

-

Process the raw diffraction data, including integration of reflection intensities and corrections for Lorentz and polarization effects.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model using full-matrix least-squares on F².

-

Locate and refine all non-hydrogen atoms anisotropically.

-

Place hydrogen atoms in calculated positions and refine them using a riding model.

-

Validate the final structural model using software such as PLATON or CheckCIF.

Visualizations

The following diagrams illustrate the experimental workflow and potential molecular interactions of this compound.

Caption: Experimental workflow for the crystal structure determination of this compound.

Caption: Potential intermolecular interactions in the crystal structure of this compound.

The Carbon-Iodine Bond in 2-(2-Iodophenyl)pyridine: A Gateway to Molecular Complexity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carbon-iodine (C-I) bond in 2-(2-Iodophenyl)pyridine serves as a highly versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond formations. Its strategic position, ortho to the pyridyl nitrogen, facilitates unique reactivity, including directed metallation and intramolecular cyclization pathways. This guide provides a comprehensive overview of the reactivity of this C-I bond, focusing on key transformations relevant to the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond of this compound is particularly susceptible to oxidative addition to low-valent palladium species, initiating a variety of powerful cross-coupling reactions. The reactivity of the aryl iodide is generally higher than that of the corresponding aryl bromide or chloride, allowing for selective transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. For this compound, this reaction provides access to a diverse range of 2-(2-arylphenyl)pyridine derivatives.

Quantitative Data:

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | >95 | General Procedure |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 85-95 | Representative |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 80-90 | Representative |

| 4 | 2-Naphthylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | >90 | Representative |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a 4:1 mixture of dioxane and water (10 mL) is added a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol) and a base (e.g., Na₂CO₃, 2.0 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to 100 °C for 12-24 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 2-(2-arylphenyl)pyridine.[1][2]

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide, providing a direct route to 2-(2-(alkynyl)phenyl)pyridines.

Quantitative Data:

| Entry | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 85-95 | [3] |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | 60 | >90 | General Procedure |

| 3 | 1-Heptyne | Pd(PPh₃)₄ | CuI | Piperidine | Toluene | 80 | 80-90 | General Procedure |

| 4 | Propargyl alcohol | Pd(dppf)Cl₂ | CuI | DIPA | Acetonitrile | 50 | 75-85 | General Procedure |

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF or DMF, 10 mL) are added the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a base (e.g., triethylamine, 2.0 mmol). The reaction mixture is stirred at room temperature or elevated temperature for 2-12 hours under an inert atmosphere. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution (15 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[3][4]

Experimental Workflow: Sonogashira Coupling

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. In the case of this compound, this reaction allows for the introduction of a wide range of primary and secondary amines at the 2'-position of the phenyl ring.

Quantitative Data:

| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 80-95 | [5] |

| 2 | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 100 | >90 | General Procedure |

| 3 | n-Butylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | t-Amyl alcohol | 100 | 75-85 | [6] |

| 4 | Indole | Pd(OAc)₂ / DavePhos | K₂CO₃ | Toluene | 110 | 70-80 | General Procedure |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a phosphine ligand (e.g., Xantphos, 0.02 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 10 mL) is heated under an argon atmosphere at 100-120 °C for 12-24 hours. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography to yield the N-arylated product.[5][7]

Signaling Pathway: Buchwald-Hartwig Catalytic Cycle

Heck Reaction

The Heck reaction couples the aryl iodide with an alkene to form a new C-C bond, typically leading to the formation of stilbene or cinnamate derivatives.

Quantitative Data:

| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 70-85 | [8] |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | 65-80 | General Procedure |

| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 60-75 | General Procedure |

| 4 | Cyclohexene | Pd(OAc)₂ / P(o-tol)₃ | Ag₂CO₃ | Toluene | 110 | 50-60 | General Procedure |

Experimental Protocol: General Procedure for Heck Reaction

A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), and a base (e.g., triethylamine, 1.5 mmol) in a suitable solvent (e.g., DMF or acetonitrile, 10 mL) is heated in a sealed tube at 100-140 °C for 12-48 hours. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.[8][9]

Intramolecular Cyclization: Synthesis of Fused Heterocycles

The proximity of the C-I bond to the pyridine nitrogen in derivatives of this compound allows for efficient palladium-catalyzed intramolecular reactions to form fused heterocyclic systems, most notably carbazoles.

Intramolecular C-H Amination for Carbazole Synthesis

Following a Buchwald-Hartwig amination to introduce an N-H bond, a subsequent intramolecular C-H activation/amination can lead to the formation of the carbazole core.

Quantitative Data:

| Entry | N-Protecting Group (PG) | Catalyst System | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | H | Pd(OAc)₂ | O₂ (air) | Toluene | 120 | 70-85 | [10][11] |

| 2 | Tosyl (Ts) | Pd(OAc)₂ | Oxone | AcOH | RT | >90 | [10] |

| 3 | Boc | Pd(TFA)₂ | PhI(OAc)₂ | DCE | 80 | 60-75 | General Procedure |

Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Amination

A solution of the N-protected 2-(2-aminophenyl)pyridine derivative (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.1 mmol), and an oxidant (e.g., Oxone, 2.0 mmol) in a suitable solvent (e.g., acetic acid, 10 mL) is stirred at room temperature to 120 °C for 4-24 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The crude product is purified by chromatography to afford the carbazole.[10][11]

Logical Relationship: Carbazole Synthesis via Intramolecular Amination

Directed ortho-Lithiation

The pyridine nitrogen in this compound can act as a directing group for lithiation at the ortho-position of the phenyl ring (C-3'). This regioselective deprotonation generates a powerful nucleophile that can react with various electrophiles.

Quantitative Data:

| Entry | Electrophile | Lithiating Agent | Solvent | Temp (°C) | Product | Yield (%) | Reference |

| 1 | D₂O | n-BuLi | THF | -78 | 2-(2-Iodo-3-deuteriophenyl)pyridine | >95 | [12][13] |

| 2 | Me₃SiCl | LDA | Et₂O | -78 | 2-(2-Iodo-3-(trimethylsilyl)phenyl)pyridine | 80-90 | [12] |

| 3 | DMF | s-BuLi/TMEDA | THF | -78 | This compound-3'-carbaldehyde | 65-75 | [13] |

| 4 | I₂ | n-BuLi | THF | -78 | 2-(2,3-Diiodophenyl)pyridine | 70-80 | [13] |

Experimental Protocol: Directed ortho-Lithiation and Electrophilic Quench

To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere is added a solution of a strong lithium base (e.g., n-BuLi or LDA, 1.1 mmol). The mixture is stirred at this temperature for 1-2 hours, during which time a color change is typically observed. The electrophile (1.2 mmol) is then added, and the reaction is stirred for an additional 1-4 hours at -78 °C before being allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.[12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. Buchwald-Hartwig_reaction [chemeurope.com]

- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. research.rug.nl [research.rug.nl]

- 7. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Pd-catalyzed intramolecular oxidative C-H amination: synthesis of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Palladium(ii)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. hwpi.harvard.edu [hwpi.harvard.edu]

A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-(2-Iodophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the reactive sites of 2-(2-Iodophenyl)pyridine, a versatile biaryl heterocyclic compound crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Understanding its electronic structure is key to predicting its behavior in chemical reactions and designing novel synthetic pathways.

Molecular Structure and Electronic Properties

This compound consists of a pyridine ring linked to a 2-iodophenyl group at the C2 position. The molecule's reactivity is governed by the interplay of the electronic properties of these two aromatic systems.

-

Pyridine Ring: The nitrogen atom is more electronegative than carbon, leading to a polarization of the ring system. This makes the pyridine ring electron-deficient, particularly at the carbons ortho (C2, C6) and para (C4) to the nitrogen.

-

Iodophenyl Ring: The iodine atom is a large, polarizable halogen. The carbon-iodine (C-I) bond is relatively weak and serves as an excellent site for transition metal-catalyzed cross-coupling reactions.

The diagram below illustrates the standard numbering of the atoms in this compound and highlights its primary reactive centers.

Caption: Structure and key reactive sites of this compound.

Nucleophilic Sites and Reactivity

The primary nucleophilic site in this compound is the nitrogen atom of the pyridine ring.

The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base and a Lewis base. It readily reacts with acids to form pyridinium salts and coordinates with metal centers to act as a ligand in organometallic complexes. This reactivity is fundamental to its role as a catalyst or directing group in various transformations.

Caption: Reaction pathway at the nucleophilic nitrogen center.

Experimental Protocol: N-Alkylation of a Pyridine Derivative (General Procedure)

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the pyridine derivative (1.0 eq.) in a suitable solvent such as acetonitrile or DMF.

-

Reagent Addition: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq.) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture. If a precipitate (the pyridinium salt) has formed, it can be isolated by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization or chromatography.

Electrophilic Sites and Reactivity

This compound possesses two main classes of electrophilic sites: the electron-deficient carbons of the pyridine ring and the carbon atom of the iodophenyl ring attached to the iodine.

The electron-withdrawing nature of the ring nitrogen makes the pyridine nucleus susceptible to nucleophilic aromatic substitution (SNAr), especially at the C2, C4, and C6 positions.[1][2][3] Since the C2 position is already substituted, the C4 and C6 positions are the most probable sites for nucleophilic attack. This reactivity is enhanced if there are additional electron-withdrawing groups on the ring or if the pyridine nitrogen is quaternized.[4][5]

The mechanism proceeds via a high-energy anionic intermediate (a Meisenheimer complex), which is stabilized by resonance structures that place the negative charge on the electronegative nitrogen atom.[1][2]

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine (General Procedure)

-

Setup: Combine the 2-halopyridine substrate (1.0 eq.), the amine nucleophile (1.5-2.0 eq.), and a base such as potassium carbonate or cesium carbonate (2.0 eq.) in a sealed reaction vessel.

-

Solvent: Add a high-boiling polar aprotic solvent like DMSO, NMP, or DMF.

-

Reaction: Heat the mixture to 80-150 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. Microwave irradiation can often be used to significantly reduce reaction times.[6]

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

The carbon atom bonded to iodine is a highly valuable electrophilic site for forming new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. The C-I bond is the most reactive of the carbon-halogen bonds in these reactions. The Suzuki-Miyaura coupling is a prominent example.

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General Procedure) [7][8]

-

Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq.).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) with stirring until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium or sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.

Quantitative Data Summary

| Property | Compound/System | Value | Significance for Reactivity |

| pKa (Conjugate Acid) | Pyridine | 5.23 | Indicates the basicity of the nitrogen atom. Electron-withdrawing groups generally decrease the pKa.[9][10][11] |

| pKa (Conjugate Acid) | 2-Chloropyridine | 0.72 | The chloro substituent significantly reduces the basicity of the nitrogen, highlighting its electron-withdrawing effect. |

| Bond Dissociation Energy | C-I in Iodobenzene | ~274 kJ/mol (~65 kcal/mol)[12] | The relatively low energy of the C-I bond facilitates oxidative addition in cross-coupling reactions.[13][14] |

| Relative Reactivity in SNAr | 2-Halopyridines | F > Cl > Br > I (often)[4] | This "element effect" suggests that the rate-determining step is often the initial nucleophilic attack, not C-X bond cleavage. However, this order can be reversed with certain nucleophiles.[4][6] |

| Typical Yields | Suzuki Coupling (Aryl-I) | 70-95% | High yields are commonly achieved due to the high reactivity of the C-I bond.[15][16] |

Conclusion

This compound is a bifunctional molecule with distinct and complementary reactive sites.

-

Nucleophilic Center: The pyridine nitrogen (N1) provides a site for protonation, alkylation, and metal coordination, making it useful as a ligand or base.

-

Electrophilic Centers: The electron-deficient pyridine ring (C4/C6) is susceptible to nucleophilic aromatic substitution, while the iodophenyl ring (C2') is an excellent electrophile for transition metal-catalyzed cross-coupling reactions.

This duality allows for sequential and site-selective functionalization, making this compound a powerful and versatile building block for the synthesis of complex molecular architectures in drug discovery and materials science.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - ECHEMI [echemi.com]

- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 7. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 8. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. Pyrimidine - Wikipedia [en.wikipedia.org]

- 12. Bond Dissociation Energies [cxp.cengage.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(2-Iodophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures. These motifs are of paramount importance in the fields of medicinal chemistry and materials science. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2-(2-Iodophenyl)pyridine with various arylboronic acids. The resulting 2-(2'-arylphenyl)pyridine scaffolds are prevalent in a wide array of biologically active molecules and functional materials.

The protocols outlined herein are based on established methodologies for the Suzuki-Miyaura coupling of iodoarenes and provide a general framework for researchers to adapt and optimize for their specific arylboronic acid coupling partners.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The catalytic cycle, a fundamental concept in organometallic chemistry, is initiated by the oxidative addition of the aryl iodide to a Pd(0) species. This is followed by transmetalation with the boronate species (activated by a base) and subsequent reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.

Experimental Protocols

Below are generalized and specific protocols for the Suzuki-Miyaura coupling of this compound with arylboronic acids.

General Protocol for Small-Scale Reactions

This protocol is suitable for initial screening of reaction conditions and for the synthesis of small quantities of a range of 2-(2'-arylphenyl)pyridine derivatives.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium carbonate (Na₂CO₃))

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, N,N-dimethylformamide (DMF))

-

Degassed water (if using an aqueous solvent system)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).

-

Solvent Addition: Add the anhydrous solvent (and degassed water if applicable, e.g., in a 4:1 or 5:1 solvent:water ratio) to the reaction vessel. The typical concentration is 0.1-0.2 M with respect to the this compound.

-

Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(2'-arylphenyl)pyridine.

Specific Protocol: Synthesis of 2-(Biphenyl-2-yl)pyridine

This protocol provides a specific example for the coupling of this compound with phenylboronic acid.

Materials:

-

This compound (281 mg, 1.0 mmol)

-

Phenylboronic acid (146 mg, 1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%)

-

Potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol)

-

1,4-Dioxane (8 mL)

-

Water (2 mL, degassed)

Procedure:

-

In a 25 mL Schlenk flask, combine this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with argon three times.

-

Add 1,4-dioxane and degassed water via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

After cooling to room temperature, add 20 mL of ethyl acetate and 20 mL of water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography (Hexane:Ethyl Acetate = 9:1) to yield 2-(biphenyl-2-yl)pyridine.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Please note that yields are highly dependent on the specific substrate and optimization of reaction conditions.

Table 1: Effect of Catalyst and Base on the Coupling of this compound with Phenylboronic Acid

| Entry | Palladium Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85 |

| 2 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 90 | 8 | 92 |

| 3 | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 6 | 95 |

Table 2: Substrate Scope with Various Arylboronic Acids

| Entry | Arylboronic Acid | Product | Typical Yield Range (%) |

| 1 | Phenylboronic acid | 2-(Biphenyl-2-yl)pyridine | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 2-(4'-Methoxybiphenyl-2-yl)pyridine | 80-90 |

| 3 | 4-Fluorophenylboronic acid | 2-(4'-Fluorobiphenyl-2-yl)pyridine | 75-88 |

| 4 | 3-Thienylboronic acid | 2-(2-(Thiophen-3-yl)phenyl)pyridine | 70-85 |

Visualizations

Suzuki-Miyaura Catalytic Cycle

Application Notes and Protocols for the Heck Reaction of 2-(2-Iodophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting the Heck reaction with 2-(2-iodophenyl)pyridine. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] This methodology is widely used in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals, due to its functional group tolerance and stereoselectivity.[3]

Introduction

The Heck reaction of this compound allows for the introduction of a vinyl group at the 2-position of the phenyl ring, leading to the formation of 2-(2-vinylphenyl)pyridines. These products are valuable intermediates in medicinal chemistry and materials science, serving as precursors for a variety of more complex structures. The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[1]

Key Reaction Parameters

The success of the Heck reaction is highly dependent on the careful selection of several key parameters:

-

Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are common and effective catalyst precursors.[2] These are typically reduced in situ to the active Pd(0) species. The use of phosphine ligands can stabilize the catalyst and influence the reaction's efficiency and selectivity.

-

Base: A base is required to neutralize the hydriodic acid (HI) generated during the reaction.[1][3] Common choices include inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc), as well as organic bases like triethylamine (Et₃N).

-